molecular formula C18H27NO4 B12657170 Bis(2-methylpropyl) 4-(dimethylamino)phthalate CAS No. 84787-86-0

Bis(2-methylpropyl) 4-(dimethylamino)phthalate

Cat. No.: B12657170
CAS No.: 84787-86-0
M. Wt: 321.4 g/mol
InChI Key: FKRSLRWHBAPVMF-UHFFFAOYSA-N
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Description

Bis(2-methylpropyl) 4-(dimethylamino)phthalate (CAS 84787-86-0) is a phthalate ester derivative with a molecular formula of C18H27NO4 and a molecular weight of 321.412 g/mol . Its key structural feature is a dimethylamino group in the 4-position of the phthalate ring, which can influence its spectroscopic properties and interaction with analytical matrices. This compound is primarily utilized in chemical research and analytical chemistry. It has been demonstrated to be suitable for analysis using reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) methods, for instance, on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid . The method is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetics research . For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid . As a phthalate derivative, this compound is related to a class of chemicals often used as plasticizers, but its dimethylamino substitution makes it a specialty compound for advanced research applications . It is critical to note that this product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, and it is strictly prohibited for any form of personal or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84787-86-0

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

bis(2-methylpropyl) 4-(dimethylamino)benzene-1,2-dicarboxylate

InChI

InChI=1S/C18H27NO4/c1-12(2)10-22-17(20)15-8-7-14(19(5)6)9-16(15)18(21)23-11-13(3)4/h7-9,12-13H,10-11H2,1-6H3

InChI Key

FKRSLRWHBAPVMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=C(C=C(C=C1)N(C)C)C(=O)OCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methylpropyl) 4-(dimethylamino)phthalate typically involves the esterification of 4-(dimethylamino)phthalic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating under reflux to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled temperature conditions ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropyl) 4-(dimethylamino)phthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Bis(2-methylpropyl) 4-(dimethylamino)phthalate is characterized by its molecular formula, which facilitates its role as a versatile compound in various formulations. The structure consists of a phthalate core with two 2-methylpropyl groups and a dimethylamino substituent, contributing to its unique chemical behavior.

Scientific Research Applications

  • Plasticization in Polymers :
    • This compound is primarily utilized as a plasticizer in the production of flexible plastics. It enhances the flexibility, durability, and workability of polymer materials, making it suitable for applications in automotive parts, flooring, and insulation materials .
  • Adhesives and Sealants :
    • This compound is incorporated into adhesives and sealants to improve adhesion properties and flexibility. Its compatibility with various substrates makes it valuable in construction and manufacturing .
  • Coatings and Inks :
    • The compound serves as an additive in coatings and inks, where it contributes to improved flow properties and film formation. This application is critical in the printing industry for producing high-quality prints .
  • Biomedical Applications :
    • Research indicates potential uses in biomedical devices due to its biocompatibility. Studies are ongoing to assess its safety profile and effectiveness in medical applications such as drug delivery systems .

Case Studies

  • Exposure Assessment :
    • A case study highlighted the prevalence of phthalates, including this compound, in consumer products. It reported significant levels of exposure among children due to contact with toys and other plastic materials . The study emphasized the need for regulatory scrutiny regarding phthalate content in products aimed at vulnerable populations.
  • Environmental Impact :
    • Another case study investigated the environmental persistence of phthalates, revealing that compounds like this compound can accumulate in aquatic ecosystems. This raises concerns about bioaccumulation and potential toxicity to aquatic life .

Comparative Data Table

Application AreaDescriptionKey Benefits
PlasticizersEnhances flexibility in plasticsImproved durability
AdhesivesUsed to increase adhesion strengthBetter bonding properties
CoatingsImproves flow properties in inksHigh-quality finish
Biomedical DevicesPotential use in drug delivery systemsBiocompatibility
Environmental MonitoringAssessment of exposure levels in consumer productsInsight into health risks

Mechanism of Action

The mechanism of action of Bis(2-methylpropyl) 4-(dimethylamino)phthalate involves its interaction with cellular receptors and enzymes. It can act as an endocrine disruptor by mimicking or inhibiting the action of natural hormones. The compound may bind to estrogen receptors, altering the normal hormonal balance and affecting various physiological processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with both unsubstituted phthalates and dimethylamino-containing aromatic compounds. Key comparisons include:

Diisobutyl Phthalate (DiBP)
  • Structure : Unsubstituted phthalate with isobutyl ester groups (CAS 84-69-5).
  • Applications : Common plasticizer in resins, adhesives, and coatings.
  • Reactivity: Lacks the electron-donating dimethylamino group, resulting in lower polarity and slower polymerization initiation compared to dimethylamino-substituted esters .
  • Toxicity : Classified as a reproductive toxin; restricted in consumer products under EU regulations (e.g., REACH) .
Ethyl 4-(Dimethylamino) Benzoate
  • Structure: Aromatic ester with a dimethylamino substituent.
  • Applications : Used as a co-initiator in resin cements due to its high reactivity.
  • Key Difference: Exhibits a higher degree of conversion in polymerization than non-substituted amines (e.g., 2-(dimethylamino) ethyl methacrylate), attributed to the dimethylamino group’s electron-donating effects .
Bis(2-ethylhexyl) Phthalate (DEHP)
  • Structure : Branched alkyl ester phthalate.
  • Applications : Dominant plasticizer in PVC products.
  • Regulatory Status: Listed under EU Annex XVII due to endocrine-disrupting properties; contrasts with Bis(2-methylpropyl) 4-(dimethylamino)phthalate, which lacks direct regulatory restrictions in current datasets .

Physicochemical Properties

Property This compound DiBP Ethyl 4-(Dimethylamino) Benzoate
Molecular Formula C₁₈H₂₆N₂O₄ C₁₆H₂₂O₄ C₁₁H₁₅NO₂
Molecular Weight 334.41 g/mol 278.34 g/mol 209.24 g/mol
Key Functional Groups Dimethylamino, Isobutyl esters Isobutyl esters Dimethylamino, Ethyl ester
Polarity High (due to dimethylamino) Low Moderate
Applications Hypothesized use in specialty polymers Plasticizers Polymerization co-initiators

Techno-Functional Comparisons

  • Reactivity: The dimethylamino group in this compound likely enhances photoinitiation efficiency in resins, akin to ethyl 4-(dimethylamino) benzoate .
  • Stability: Substituted phthalates with polar groups (e.g., dimethylamino) may exhibit reduced thermal stability compared to non-polar analogs like DiBP .

Biological Activity

Bis(2-methylpropyl) 4-(dimethylamino)phthalate, a phthalate ester, is part of a class of compounds widely used in the production of plastics and other materials. The biological activity of phthalates has garnered attention due to their potential health effects and environmental impacts. This article explores the biological activity of this compound, focusing on its antibacterial, larvicidal properties, and potential endocrine disruption.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C15H22NO4\text{C}_{15}\text{H}_{22}\text{N}\text{O}_{4}

This compound consists of a phthalate backbone with two 2-methylpropyl groups and a dimethylamino group, which may influence its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various phthalates, including those structurally similar to this compound. For instance, Bis-(2-ethylhexyl) phthalate (BEHP), a related compound, demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus with inhibition zones measuring 12.33 mm and 5.66 mm, respectively . Although specific data for this compound is limited, its structural similarities suggest potential for similar bioactivity.

Larvicidal Potential

The larvicidal activity of phthalates has been documented extensively. In related studies, BEHP exhibited 100% mortality against Culex quinquefasciatus larvae at concentrations as low as 250 ppm after 72 hours . The larvicidal mechanism often involves inhibition of acetylcholinesterase (AChE), an enzyme critical for nervous system function in insects. The highest AChE inhibition observed was 75.33% at the same concentration . This raises concerns regarding the ecological impact of phthalates like this compound on non-target species.

Endocrine Disruption

Phthalates are known endocrine disruptors, impacting hormonal functions in both humans and wildlife. A study indicated that exposure to various phthalates led to reproductive health concerns in children, with significant levels found in environmental samples such as air and dust . Given that this compound contains a dimethylamino group, it may exhibit similar endocrine-disrupting capabilities, warranting further investigation into its effects on reproductive health.

Toxicological Studies

Toxicological assessments of related phthalates reveal critical insights into their safety profiles. For example, studies on diisobutyl phthalate indicated low acute toxicity but raised concerns about chronic exposure leading to testicular atrophy and thymic atrophy in animal models . While specific data on this compound is sparse, these findings underscore the need for comprehensive toxicological evaluations.

Case Studies

A case study involving the assessment of phthalates in consumer products revealed alarming levels of exposure among children, particularly from plastic packaging materials . The implications for this compound are significant given its potential presence in similar applications.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing Bis(2-methylpropyl) 4-(dimethylamino)phthalate, and how can factorial design improve yield?

  • Methodological Answer : Utilize factorial design to systematically vary parameters such as reaction temperature (e.g., 80–120°C), molar ratios of precursors, and catalyst concentration. For example, a 2³ factorial design can identify interactions between variables . Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification using column chromatography with gradient elution. Reference computational reaction path searches (e.g., quantum chemical calculations) to validate intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR to confirm substituent positions and ester/amine functionalities. Compare chemical shifts with density functional theory (DFT)-predicted values for validation .
  • FT-IR : Identify carbonyl (C=O, ~1720 cm⁻¹) and dimethylamino (N-CH₃, ~2800 cm⁻¹) groups.
  • HPLC-MS : Employ reverse-phase HPLC with a C18 column and electrospray ionization (ESI-MS) to assess purity and molecular ion peaks .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and handling due to potential vapor release.
  • Storage : Store in sealed containers under inert gas (e.g., N₂) at ≤4°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the environmental fate and degradation pathways of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model hydrolysis rates in aquatic systems using solvation free energy calculations.
  • QSAR Models : Predict biodegradability and toxicity endpoints (e.g., LC50 for aquatic organisms) based on substituent electronegativity and logP values .
  • Reaction Network Analysis : Map photodegradation pathways under UV exposure using time-dependent DFT .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data across multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts.
  • Synchrotron XRD : Resolve crystal structure ambiguities via high-resolution diffraction studies.
  • Machine Learning : Train models on open-access spectral databases (e.g., PubChem) to flag outliers .

Q. How do steric and electronic effects of the 2-methylpropyl and dimethylamino groups influence reactivity in catalytic applications?

  • Methodological Answer :

  • Steric Maps : Generate 3D steric maps (e.g., using SambVca) to quantify bulkiness around the phthalate core .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Kinetic Studies : Measure activation barriers for ester hydrolysis under acidic vs. basic conditions .

Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in ecotoxicology studies of this compound?

  • Methodological Answer :

  • Probit Analysis : Fit non-linear regression models to mortality data (e.g., LC50 for Daphnia magna).
  • ANOVA with Post Hoc Tests : Compare sublethal effects (e.g., growth inhibition in algae) across concentrations .
  • Bayesian Networks : Integrate uncertainty in exposure scenarios and metabolic pathways .

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